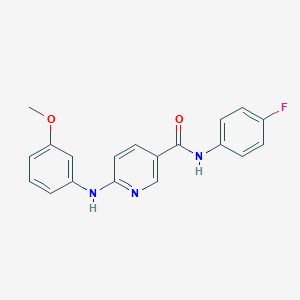

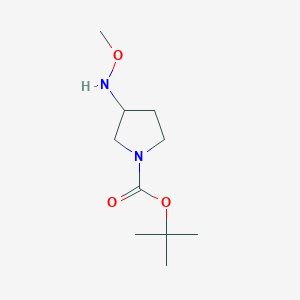

![molecular formula C16H18N4S2 B2584695 N-allyl-2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine CAS No. 478065-73-5](/img/structure/B2584695.png)

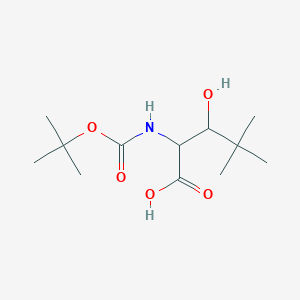

N-allyl-2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-allyl-2-(ethylsulfanyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine” is a compound that belongs to the class of thioxopyrimidines . Thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom have been found to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Applications De Recherche Scientifique

Synthesis and Characterization

The scientific exploration and utilization of N-allyl-2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine extend across various domains, primarily focusing on its synthesis, structural characterization, and potential biological activities. This compound, belonging to the class of thieno[3,2-d]pyrimidines, has been studied for its synthesis through intricate chemical processes, revealing its diverse applications in medicinal chemistry and materials science.

Chemical Synthesis : One of the pivotal research areas is the chemical synthesis of substituted thieno[2,3-d]pyrimidines, where compounds like this compound are synthesized through various innovative methods. These methods include reactions of ethyl 5-amino-2-substituted thieno[2, 3-d]pyrimidine-6carboxylates with different reagents to create a wide range of thieno[2,3-d]pyrimidine derivatives with potential pharmacological properties (Tumkyavichius, 1995).

Structural Characterization : The structural characterization of these compounds is another significant aspect of their scientific research applications. Studies involving X-ray diffraction and spectroscopic methods provide detailed insights into the molecular structure, aiding in understanding the compound's reactivity and potential interactions with biological targets. For instance, the complete crystal structure of similar thieno[3,2-d]pyrimidin-4-amines has been determined, offering a foundation for designing kinase inhibitors and other therapeutic agents (Guillon et al., 2013).

Biological Activity : The antimicrobial and antifungal activities of synthesized tricyclic compounds, including those similar to this compound, have been a focal point of research. These studies aim to develop new therapeutic agents against various bacterial and fungal pathogens, with some compounds showing significant activity against strains like Bacillus subtilis and Escherichia coli (Mittal et al., 2011).

Pharmacological Potential : Research on thieno[3,2-d]pyrimidine derivatives extends into their pharmacological potential, exploring their use as inhibitors for specific enzymes and receptors. This exploration is crucial for developing new drugs with targeted therapeutic effects, especially in the fields of cancer therapy, infectious diseases, and neurodegenerative disorders.

Propriétés

IUPAC Name |

4-ethylsulfanyl-11,13-dimethyl-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S2/c1-5-7-17-14-13-12(19-16(20-14)21-6-2)11-9(3)8-10(4)18-15(11)22-13/h5,8H,1,6-7H2,2-4H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQWWLDAVDAVLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=N1)NCC=C)SC3=C2C(=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

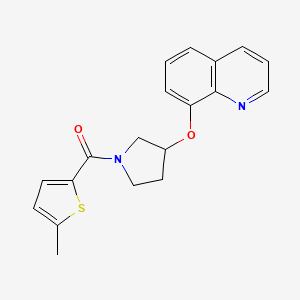

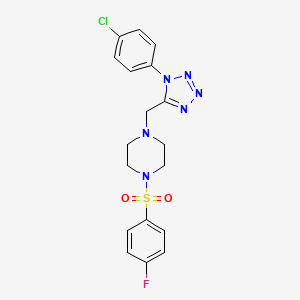

![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2584622.png)

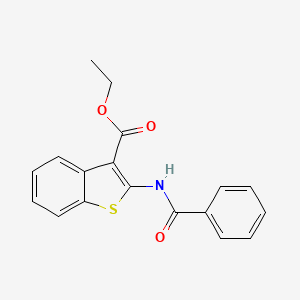

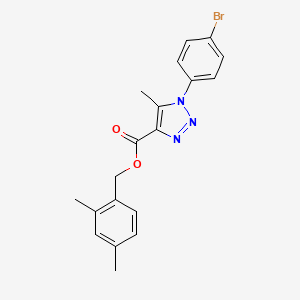

![3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid](/img/structure/B2584629.png)

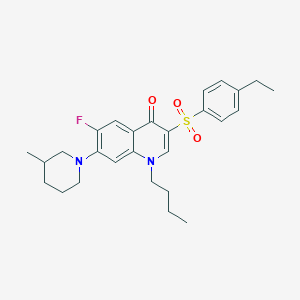

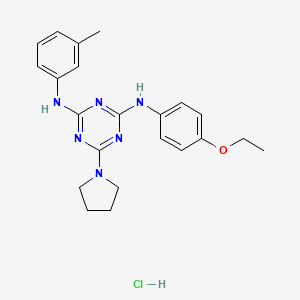

![4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2584632.png)

![N-[3-(2,3,3a,4-Tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-5-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2584633.png)

![4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2584635.png)